molecular formula C8H11N3O B12869320 5-Amino-3-butylisoxazole-4-carbonitrile

5-Amino-3-butylisoxazole-4-carbonitrile

Cat. No.: B12869320
M. Wt: 165.19 g/mol
InChI Key: CKOYMSLRTWDFAJ-UHFFFAOYSA-N
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Description

5-Amino-3-butylisoxazole-4-carbonitrile: is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position, a butyl group at the 3-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-butylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-butylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-3-butylisoxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-butylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylisoxazole-4-carbonitrile
  • 5-Amino-3-ethylisoxazole-4-carbonitrile
  • 5-Amino-3-propylisoxazole-4-carbonitrile

Uniqueness

5-Amino-3-butylisoxazole-4-carbonitrile is unique due to the presence of the butyl group, which can influence its physical and chemical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl analogs .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-amino-3-butyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-2-3-4-7-6(5-9)8(10)12-11-7/h2-4,10H2,1H3

InChI Key

CKOYMSLRTWDFAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=C1C#N)N

Origin of Product

United States

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